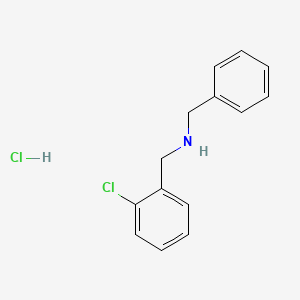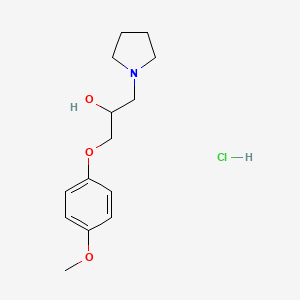![molecular formula C21H29ClN2O6 B5163720 1-[(4-chlorophenoxy)acetyl]-4-cycloheptylpiperazine oxalate](/img/structure/B5163720.png)
1-[(4-chlorophenoxy)acetyl]-4-cycloheptylpiperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenoxy)acetyl]-4-cycloheptylpiperazine oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a piperazine derivative that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of 1-[(4-chlorophenoxy)acetyl]-4-cycloheptylpiperazine oxalate is not fully understood. However, it is believed to act as a modulator of several neurotransmitter systems, including serotonin, dopamine, and glutamate. The compound has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. The compound has also been shown to modulate the activity of glutamate receptors, which may contribute to its neuroprotective effects. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-chlorophenoxy)acetyl]-4-cycloheptylpiperazine oxalate in lab experiments is its high purity and stability. The compound has been synthesized using optimized methods to produce high yields and purity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Orientations Futures
There are several future directions for the research on 1-[(4-chlorophenoxy)acetyl]-4-cycloheptylpiperazine oxalate. One direction is to further elucidate the mechanism of action of the compound, including its effects on different neurotransmitter systems and its interactions with specific receptors. Another direction is to investigate the potential therapeutic applications of the compound in clinical trials for various neurological and psychiatric disorders. Additionally, future research could focus on developing new synthesis methods for the compound to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-[(4-chlorophenoxy)acetyl]-4-cycloheptylpiperazine oxalate involves the reaction of 4-chlorophenoxyacetic acid with cycloheptylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with oxalic acid to form the oxalate salt of the final product. The synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
1-[(4-chlorophenoxy)acetyl]-4-cycloheptylpiperazine oxalate has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. The compound has been shown to modulate the activity of several neurotransmitter systems, including serotonin, dopamine, and glutamate. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-(4-cycloheptylpiperazin-1-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2.C2H2O4/c20-16-7-9-18(10-8-16)24-15-19(23)22-13-11-21(12-14-22)17-5-3-1-2-4-6-17;3-1(4)2(5)6/h7-10,17H,1-6,11-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADWVPAKVQNYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(3-chloro-4-fluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5163668.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B5163674.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5163690.png)
![2-(4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5163695.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5163700.png)


![2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5163724.png)


![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5163734.png)


